![molecular formula C9H16N2O B13894703 1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone](/img/structure/B13894703.png)
1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro nonane ring and an ethanone group. The presence of nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the ring structure can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Diazaspiro[4.4]nonan-2-one: This compound has a similar spirocyclic structure but differs in the position of the functional groups.
2,7-Diazaspiro[4.4]nonan-1-one: Another similar compound with variations in the ring structure and functional groups.
Uniqueness
1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone is unique due to its specific spiro linkage and the presence of an ethanone group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
1-(1,7-diazaspiro[4.4]nonan-1-yl)ethanone |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-6-2-3-9(11)4-5-10-7-9/h10H,2-7H2,1H3 |
Clé InChI |
VINWQSSYSZDAQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC12CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



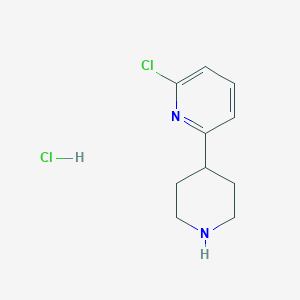


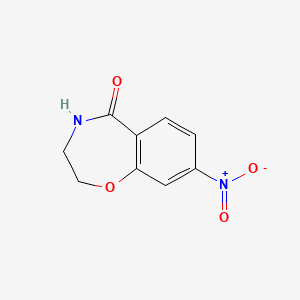
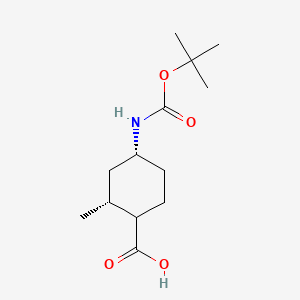
![[3-[(4-Tert-butylphenyl)methoxy]phenyl]methanol](/img/structure/B13894668.png)
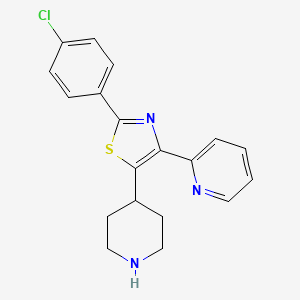

![2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile](/img/structure/B13894676.png)
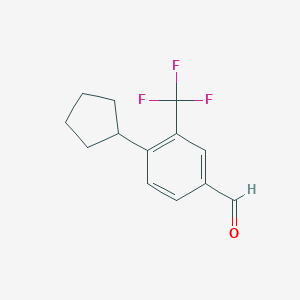
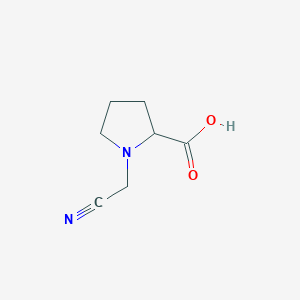
![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol](/img/structure/B13894693.png)
![Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate](/img/structure/B13894699.png)
